(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride
Description
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride is a chemical compound with the molecular formula C5H10N2O2·HCl. It is a hydrochloride salt form of (3R,4S)-4-aminooxolane-3-carboxamide, which is a chiral molecule. This compound is of interest in various scientific research applications due to its unique structural properties and potential biological activities.
Properties
IUPAC Name |
(3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H2,7,8);1H/t3-,4+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKHHTOWKVRTHJ-RFKZQXLXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material, such as a protected amino acid or a cyclic amine.
Chiral Resolution: The chiral centers in the molecule are resolved using chiral resolution agents or chiral catalysts to obtain the desired (3R,4S) configuration.
Amidation Reaction: The amino group is then converted to an amide using a carboxylic acid derivative under appropriate reaction conditions, such as the use of coupling reagents like carbodiimides (e.g., DCC, EDC).
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amide with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can be performed to convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amine or carboxamide groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Oxidation can yield oxo derivatives or carboxylic acids.
Reduction Products: Reduction can produce primary or secondary amines.
Substitution Products: Substitution reactions can lead to the formation of various amine or ester derivatives.
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have highlighted the role of (3R,4S)-4-aminooxolane-3-carboxamide derivatives in neurodegenerative diseases such as Alzheimer's disease. Research indicates that these compounds can inhibit the oligomerization of tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. Specifically, derivatives have shown efficacy in reducing the formation of toxic tau aggregates and enhancing cellular protection against neurotoxic insults .
Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly as an inhibitor of filovirus entry. Structural optimizations of similar compounds have demonstrated effectiveness against viruses like Ebola and Marburg. The mechanism involves interference with viral entry pathways, making it a candidate for therapeutic development against these severe viral infections .
Enzyme Inhibition
(3R,4S)-4-Aminooxolane-3-carboxamide; hydrochloride acts as an inhibitor for specific enzymes involved in amino acid metabolism. This inhibition can lead to altered metabolic pathways that may be beneficial in treating metabolic disorders or enhancing the efficacy of other therapeutic agents.
Structural Activity Relationship (SAR)
The compound's effectiveness is often linked to its structural characteristics. Modifications to the amide portion of the molecule can significantly impact its potency and selectivity against target proteins or enzymes. For instance, substituents on the aromatic region have been shown to enhance antiviral activity while maintaining low cytotoxicity .
Alzheimer's Disease Research
A study focused on a series of 4-aminoindole carboxamide derivatives demonstrated their ability to inhibit tau oligomerization effectively. The best-performing compound reduced inclusion formation in neuroblastoma cells expressing α-synuclein at a concentration of 40 μM, showcasing its potential for further optimization and pre-clinical studies .
| Compound | Concentration (μM) | Effect on Inclusion Formation |
|---|---|---|
| Compound 8 | 40 | Significant reduction |
| Compound 17 | 40 | Moderate reduction |
Antiviral Efficacy Against Filoviruses
In another study, several derivatives were tested for their ability to inhibit Ebola virus entry. Compounds demonstrated varying degrees of potency, with some achieving effective concentrations below 10 μM without significant cytotoxic effects.
| Compound | EC50 (μM) | SI (Selectivity Index) |
|---|---|---|
| Compound 20 | 2.34 | High |
| Compound 32 | 1.52 | Moderate |
Mechanism of Action
The mechanism by which (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride can be compared with other similar compounds, such as:
4-Aminooxolane-3-carboxylic acid: This compound lacks the amide group and has different chemical properties.
(3R,4S)-4-Aminooxolane-3-carboxylic acid hydrochloride: Similar to the target compound but without the amide group.
Other chiral aminooxolanes: These compounds may have different configurations or substituents, leading to distinct biological activities.
The uniqueness of (3R,4S)-4-aminooxolane-3-carboxamide;hydrochloride lies in its specific stereochemistry and functional groups, which can influence its reactivity and biological activity.
Biological Activity
(3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride is a chiral compound characterized by its unique oxolane structure, which includes an amine and a carboxamide functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications.
Structural Characteristics
The structural configuration of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride plays a crucial role in its biological activity. The presence of two chiral centers (3R and 4S) influences how the compound interacts with biological systems. The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in drug design and development.
Research indicates that (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride interacts with several biological targets:
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. Its amine group can participate in group transfer reactions, acting as a nucleophile that facilitates the formation of new covalent bonds with electrophiles.
- Receptor Binding : It has been suggested that (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride can mimic natural substrates, potentially allowing it to bind to receptors involved in neurotransmission pathways. This property positions it as a candidate for pharmacophore development in drug design.
- Hydrolysis Reactions : In biological systems, the compound can undergo hydrolysis, catalyzed by enzymes that break down amide bonds. This process may lead to the release of amino acids or other biologically active derivatives.
Biological Activity and Applications
The biological activity of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride has been explored in various studies:
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties by modulating pathways associated with neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit oligomer formation of tau protein has been noted, which is pivotal in the pathology of Alzheimer's disease .
- Antioxidant Activity : The compound's structural features may confer antioxidant properties, potentially mitigating oxidative stress within cells. This is crucial for protecting neuronal health and function.
- Potential as a Pharmacophore : The ability to mimic natural substrates allows (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride to be explored as a pharmacophore in drug design targeting specific metabolic pathways related to amino acid metabolism and neurotransmission .
Synthesis Methods
The synthesis of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride typically involves several steps:
- Chiral Precursor Preparation : Starting from D-mannitol or other chiral precursors.
- Functional Group Modifications : Introducing the amine and carboxamide groups through selective reactions.
- Purification : Employing chromatographic techniques to achieve high purity levels necessary for biological testing.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Aminopentanoic Acid | Aliphatic amino acid | Important for protein synthesis |
| 5-Hydroxytryptophan | Indole derivative | Precursor to serotonin; significant in mood regulation |
| L-Alanine | Alpha-amino acid | Commonly found in proteins; important metabolic role |
Uniqueness : The oxolane ring structure and specific stereochemistry of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride may confer unique interactions with biological targets compared to simpler amino acids or derivatives lacking such complexity .
Case Studies
Recent studies have focused on the effects of (3R,4S)-4-Aminooxolane-3-carboxamide;hydrochloride on cellular models relevant to neurodegeneration:
- Study on Neuroblastoma Cells : Research demonstrated that treatment with this compound reduced inclusion formation associated with α-synuclein aggregation in M17D neuroblastoma cells. This suggests potential therapeutic avenues for conditions like Parkinson's disease .
- Inhibition Studies : In vitro assays have shown promising results regarding the inhibition of tau protein oligomerization by this compound, indicating its potential role in preventing neurotoxic aggregates associated with Alzheimer's disease .
Q & A
Basic Research Questions
Q. How can the stereochemical purity of (3R,4S)-4-Aminooxolane-3-carboxamide hydrochloride be validated experimentally?
- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) to resolve enantiomers. Compare retention times with known standards. Confirm absolute configuration via X-ray crystallography or NMR with chiral solvating agents (e.g., Eu(hfc)₃) to analyze splitting patterns .
Q. What analytical techniques are critical for characterizing the hydrochloride salt form of this compound?
- Methodological Answer : Perform ion chromatography to confirm chloride content. Use FT-IR to identify amine and carboxamide functional groups (e.g., N–H stretches at ~3300 cm⁻¹). Thermogravimetric analysis (TGA) can distinguish between hydrated and anhydrous forms by monitoring mass loss at elevated temperatures .
Q. How does the oxolane ring influence the compound’s solubility and stability in aqueous buffers?
- Methodological Answer : Conduct pH-solubility profiling (e.g., from pH 1–7.4) to assess ionizable amine groups. Compare with homologs like (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride (CAS 1096594-11-4), where the oxygen in the oxolane ring enhances hydrophilicity via hydrogen bonding .
Advanced Research Questions
Q. How can contradictory bioactivity data between (3R,4S) and (3S,4R) enantiomers be resolved?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ comparisons) across multiple cell lines. Use molecular docking simulations to map interactions with target proteins (e.g., enzymes or receptors). For example, stereochemistry in similar compounds like (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid affects binding to catalytic pockets .
Q. What synthetic strategies optimize enantiomeric excess (ee) in large-scale preparation?
- Methodological Answer : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) during ring-closing steps. Monitor ee via polarimetry or chiral GC/MS . For scale-up, use Design of Experiments (DoE) to optimize temperature, solvent (e.g., THF vs. MeCN), and catalyst loading .
Q. How does the carboxamide group modulate metabolic stability in vivo?
- Methodological Answer : Compare plasma stability assays of the carboxamide derivative with its ester or carboxylic acid analogs (e.g., methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride). Use LC-MS/MS to identify metabolites, noting susceptibility to amidase cleavage .
Key Methodological Recommendations
- Stereochemical Validation : Prioritize X-ray crystallography for unambiguous configuration assignment .
- Scale-Up Synthesis : Use flow chemistry to enhance reproducibility of enantioselective steps .
- Data Contradictions : Cross-validate bioactivity data using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
